molecular formula C21H22ClN3O2S B2715336 (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile CAS No. 885187-19-9

(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile

Cat. No.: B2715336
CAS No.: 885187-19-9
M. Wt: 415.94
InChI Key: IEJXFWLMABQMEM-HMMYKYKNSA-N
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Description

(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile is a synthetic organic compound that features a complex molecular structure It contains a chlorophenyl group, a sulfonyl group, a piperazine ring, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine derivative: Reacting 2,3-dimethylphenylamine with piperazine under appropriate conditions.

    Sulfonylation: Introducing the sulfonyl group by reacting the piperazine derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride.

    Acrylonitrile addition: Finally, the acrylonitrile moiety is introduced through a reaction with an appropriate acrylonitrile derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the nitrile group or other reducible moieties.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic agent for conditions like cancer, inflammation, or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile would depend on its specific biological target. Generally, such compounds might:

    Bind to specific receptors: Modulating their activity.

    Inhibit enzymes: Blocking their catalytic function.

    Interact with DNA or RNA: Affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-((4-chlorophenyl)sulfonyl)-3-(4-phenylpiperazin-1-yl)acrylonitrile
  • (E)-2-((4-bromophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile

Uniqueness

(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile is unique due to the specific combination of functional groups and the spatial arrangement of its atoms, which can result in distinct biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-16-4-3-5-21(17(16)2)25-12-10-24(11-13-25)15-20(14-23)28(26,27)19-8-6-18(22)7-9-19/h3-9,15H,10-13H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJXFWLMABQMEM-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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